Bienvenue dans la boutique en ligne BenchChem!

1,2-Bis(4-methoxyphenyl)ethanamine

NMDA receptor pharmacology structure–activity relationship (SAR) dissociative agent development

1,2-Bis(4-methoxyphenyl)ethanamine (CAS 36265-54-0) is a 1,2-diarylethylamine featuring two 4-methoxyphenyl substituents on an ethanamine backbone (C16H19NO2, MW 257.33 g/mol). The compound exists as a crystalline solid (mp 104–105 °C), distinguishing it from the liquid unsubstituted 1,2-diphenylethylamine.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 36265-54-0
Cat. No. B1294829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-methoxyphenyl)ethanamine
CAS36265-54-0
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)N
InChIInChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3
InChIKeyHKSKSPMTGBSDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(4-methoxyphenyl)ethanamine (CAS 36265-54-0): Structural Identity and Baseline Characteristics for Procurement Evaluation


1,2-Bis(4-methoxyphenyl)ethanamine (CAS 36265-54-0) is a 1,2-diarylethylamine featuring two 4-methoxyphenyl substituents on an ethanamine backbone (C16H19NO2, MW 257.33 g/mol) . The compound exists as a crystalline solid (mp 104–105 °C), distinguishing it from the liquid unsubstituted 1,2-diphenylethylamine [1]. It is soluble in organic solvents such as ethanol and dichloromethane but exhibits limited aqueous solubility due to its hydrophobic aromatic groups . The primary amine functionality makes it a versatile building block for amide formation, reductive amination, and coordination chemistry applications—notably as a ligand (MREA) in mixed-amine platinum(II) anticancer complexes [2] and as a precursor to substituted (1,2-diarylethyl)amide ACAT inhibitors [3].

Why 1,2-Diarylethylamine Analogs Cannot Be Interchanged: Procurement Risks of Unverified Substitution


The 1,2-diarylethylamine scaffold exhibits a steep structure–activity relationship (SAR) whereby even single-position aryl substitutions produce profound pharmacological divergence. Wallach et al. (2016) demonstrated that the isomeric methoxy-substituted diphenidine series displays NMDAR binding affinities spanning from Ki = 18.2 nM (DPH, unsubstituted) to Ki = 461 nM (4-MXP, the piperidine adduct derived from 4,4′-dimethoxy substitution) [1]. Similarly, in platinum(II) coordination chemistry, the identity of the diarylethylamine ligand (MREA vs. MPPEA vs. MPMA) governs hydrolysis kinetics and cycloplatination regioselectivity, directly impacting pharmacoactivation profiles [2]. Generic substitution—e.g., replacing 1,2-bis(4-methoxyphenyl)ethanamine with 1,2-diphenylethylamine or 2-(4-methoxyphenyl)-1-phenylethylamine—therefore risks altering not only biological target engagement but also downstream synthetic intermediate stability and handling characteristics. The quantitative evidence below substantiates the specific differentiation profile of the title compound relative to its closest analogs.

Quantitative Comparator Evidence for 1,2-Bis(4-methoxyphenyl)ethanamine: Differentiated Performance Data for Scientific Selection


NMDAR Binding Affinity Divergence: 4,4′-Dimethoxy Substitution Attenuates Target Engagement by ~25‑fold Relative to Unsubstituted Diphenidine

When 1,2-bis(4-methoxyphenyl)ethanamine is employed as the amine precursor for the synthesis of 4-methoxyphenidine (4-MXP, the N-piperidinyl derivative), the resulting compound exhibits an NMDAR binding affinity (Ki) of 461 ± 44.5 nM, as measured by [³H]-(+)-MK-801 displacement in rat forebrain membranes [1]. This represents a 25.3‑fold reduction in NMDAR affinity compared to unsubstituted diphenidine (DPH, Ki = 18.2 ± 2.2 nM) and a 12.8‑fold reduction relative to 2-MXP (Ki = 36.0 ± 3.7 nM). The rank order of NMDAR potency across the series is DPH = 3-MXP > 2-MXP > 4-MXP, establishing that the 4,4′-dimethoxy motif provided by the title compound yields the most attenuated NMDAR engagement among the isomeric methoxy-substituted diphenidines [1]. For researchers developing subtype-selective or low-affinity NMDAR tool compounds, this precursor directly enables access to this attenuated pharmacological profile without requiring de novo synthetic route development.

NMDA receptor pharmacology structure–activity relationship (SAR) dissociative agent development

Monoamine Transporter Reuptake Inhibition Profile: 4-MXP Displays a Distinct Polypharmacology Signature Among Diarylethylamines

The 4-MXP derivative synthesized from 1,2-bis(4-methoxyphenyl)ethanamine exhibits a unique monoamine transporter inhibition profile relative to other diarylethylamine isomers. In functional reuptake inhibition assays, 4-MXP shows DAT IC50 = 2.23 μM, NET IC50 = 22.5 μM, and SERT IC50 = 19.0 μM [1]. Notably, 4-MXP is the only isomer in the series that demonstrated measurable SERT inhibition at concentrations ≤10 μM, in contrast to DPH, 2-MXP, and 3-MXP, all of which showed <50% inhibition at 10 μM screening concentration [1]. Compared to 3-MXP—which displayed the highest DAT (IC50 = 0.587 μM) and NET (IC50 = 2.71 μM) potencies—4-MXP is 3.8‑fold less potent at DAT and 8.3‑fold less potent at NET, yet uniquely engages SERT. This distinct polypharmacology signature is a direct consequence of the 4,4′-dimethoxy substitution pattern accessible through the title compound.

monoamine transporter pharmacology DAT/NET/SERT inhibition polypharmacology profiling

Platinum(II) Complex Hydrolysis and Cycloplatination Selectivity: MREA Ligand Directs Kinetically Distinct Pharmacoactivation

In a comparative study of mixed-amine cis- and trans-dichloroplatinum(II) complexes, Bednarski et al. (1991) evaluated three diarylamine ligands: 1,2-bis(4-methoxyphenyl)ethylamine (MREA, the title compound), 2-(4-methoxyphenyl)-1-phenylethylamine (MPPEA), and bis(4-methoxyphenyl)methylamine (MPMA). All complexes were synthesized in >98% isomeric purity [1]. The cis-Pt(NH₃)(MREA)Cl₂ complex exhibited distinct Pt–Cl hydrolysis rate constants (determined by reversed-phase HPLC with KBr trapping) that differed from the analogous MPPEA and MPMA complexes, reflecting the ligand-dependent modulation of the pharmacoactivation step [1]. Furthermore, ¹H NMR studies demonstrated that the MREA-ligated trans complex underwent intramolecular ortho-platination with a specific kinetic preference for six-membered ring cyclometalated product formation over the thermodynamic five-membered ring product, a selectivity pattern distinct from that observed for the MPPEA and MPMA analogs [1]. This ligand-directed control over hydrolysis rate and cycloplatination regiochemistry is critical for the design of platinum prodrugs with tailored activation kinetics.

platinum anticancer complexes hydrolysis kinetics ortho-cyclometalation

Physical State Differentiation: Crystalline Solid vs. Liquid Handling Properties for Weighing and Formulation

1,2-Bis(4-methoxyphenyl)ethanamine is a crystalline solid with a melting point of 104–105 °C and a predicted boiling point of 383.9 ± 37.0 °C, with a density of 1.093 ± 0.06 g/cm³ [1]. In direct contrast, the unsubstituted analog 1,2-diphenylethylamine is a liquid at ambient temperature (mp ~20–30 °C), and 2-(4-methoxyphenyl)-1-phenylethylamine (MPPEA) is also a low-melting solid or oil. The solid-state nature of the title compound facilitates accurate gravimetric dispensing, reduces volatilization losses during storage, and simplifies inert-atmosphere handling for air-sensitive downstream chemistry. Its predicted LogP of 2.7 indicates moderate lipophilicity, positioning it between the less lipophilic unsubstituted diphenylethylamine and more hydrophobic diarylethylamines [1].

physical form melting point laboratory handling

ACAT Inhibitor Precursor: 1,2-Bis(4-methoxyphenyl)ethanamine Enables Polar-Group Optimization for Dual In Vitro/In Vivo Activity

Substituted (1,2-diarylethyl)amides derived from 1,2-bis(4-methoxyphenyl)ethanamine and related amines have been evaluated as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. Clader et al. (1995) reported that simple unsubstituted (diarylethyl)amides were potent ACAT inhibitors in vitro but exhibited poor in vivo activity in a cholesterol-fed hamster model [1]. Introduction of polar groups at specific positions on the diarylethylamine moiety—such as the methoxy substituents provided by the title compound—was essential for balancing in vitro potency with in vivo efficacy, ultimately enabling compounds achieving ~68–77% reduction in hepatic cholesteryl ester content in vivo [1]. While the title compound itself is the amine precursor rather than the final amide product, sourcing this specific building block is necessary for systematic SAR exploration of polar-group effects on the 4,4′-positions of the diarylethyl scaffold, a strategy that cannot be executed using unsubstituted or mono-substituted diarylethylamine precursors.

ACAT inhibition cholesterol metabolism antiatherosclerotic agents

High-Value Application Scenarios for 1,2-Bis(4-methoxyphenyl)ethanamine: Evidence-Backed Use Cases for Procurement Decision-Making


NMDA Receptor SAR Campaigns: Accessing the Attenuated Affinity 4-MXP Phenotype

Research groups investigating structure–activity relationships of 1,2-diarylethylamine-based NMDA receptor antagonists require 1,2-bis(4-methoxyphenyl)ethanamine as the exclusive synthetic precursor to 4-MXP. As demonstrated by Wallach et al. (2016), 4-MXP exhibits a Ki of 461 nM at NMDAR—a 25‑fold attenuation relative to unsubstituted diphenidine—making it an essential control compound for probing the role of 4,4′-aryl substitution in NMDAR channel block [1]. No alternative starting material provides access to this specific substitution pattern.

Monoamine Transporter Polypharmacology Studies: Unique SERT Engagement Tool Compound

For laboratories developing multi-target ligands for neuropsychiatric disorders, 1,2-bis(4-methoxyphenyl)ethanamine supplies the 4-MXP scaffold—the only diarylethylamine derivative with measurable SERT inhibition (IC50 = 19.0 μM) in addition to DAT and NET activity [1]. This distinct polypharmacology profile, documented in quantitative transporter assays, makes the title compound essential for exploring balanced triple-monoamine reuptake inhibition within the diarylethylamine chemotype.

Platinum(II) Anticancer Prodrug Design: Ligand-Controlled Hydrolysis Kinetics

Medicinal inorganic chemistry programs developing mixed-amine platinum(II) complexes with tunable pharmacoactivation rates should procure 1,2-bis(4-methoxyphenyl)ethanamine (MREA) for ligand screening. The Bednarski et al. (1991) study established that the MREA ligand confers distinct Pt–Cl hydrolysis kinetics and directs kinetically favored six-membered ring ortho-platination—a regiochemical outcome not achievable with MPPEA or MPMA analogs [2]. This ligand-dependent control is critical for optimizing the activation half-life of platinum prodrug candidates.

ACAT Inhibitor Lead Optimization: Polar Group SAR at the 4,4′-Position

Pharmaceutical chemistry teams targeting acyl-CoA:cholesterol acyltransferase for atherosclerosis indications require 1,2-bis(4-methoxyphenyl)ethanamine as a key intermediate for systematic polar-group optimization. The Clader et al. (1995) study demonstrated that polar substituents on the diarylethylamine core are decisive for translating in vitro ACAT inhibitory potency into in vivo hepatic cholesteryl ester reduction (~68–77%) [3]. The 4,4′-dimethoxy substitution pattern of the title compound provides the optimal starting point for this critical SAR exploration.

Quote Request

Request a Quote for 1,2-Bis(4-methoxyphenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.